molecular formula C10H16ClF3N2O B2372970 2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride CAS No. 1385696-56-9

2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B2372970
CAS No.: 1385696-56-9
M. Wt: 272.7
InChI Key: MNSFGAKQPGDLLT-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride (CAS: 1385696-56-9) is a spirocyclic compound characterized by a 2,8-diazaspiro[4.5]decan-1-one core substituted with a trifluoroethyl group at the 2-position. Its molecular formula is C₁₀H₁₆ClF₃N₂O, with a molecular weight of 273 g/mol . The compound is primarily used in research settings for drug discovery, particularly in modulating biological targets where spirocyclic scaffolds are advantageous. Key properties include:

  • Solubility: Requires solvent optimization (e.g., acetonitrile, DMSO) for stock solutions.
  • Storage: Stable at 2–8°C for short-term storage; long-term storage at -80°C recommended .
  • Purity: >98% (as per GLPBIO specifications) .

Properties

IUPAC Name

2-(2,2,2-trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N2O.ClH/c11-10(12,13)7-15-6-3-9(8(15)16)1-4-14-5-2-9;/h14H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSFGAKQPGDLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN(C2=O)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Reductive Amination

A common precursor, 1-Boc-4-cyanopiperidine , undergoes alkylation with bromoacetonitrile under strong bases (e.g., LDA at −70°C to −80°C) to form a nitrile intermediate. Subsequent hydrogenation with Raney nickel in methanol under H₂ pressure yields the spirocyclic amine.

Reaction Scheme:
$$
\text{1-Boc-4-cyanopiperidine} \xrightarrow[\text{LDA, THF}]{-70^\circ \text{C}} \text{Intermediate} \xrightarrow[\text{Raney Ni, H}_2]{\text{MeOH, reflux}} \text{2,8-Diazaspiro[4.5]decan-1-one}
$$

Key Conditions:

  • Temperature: −70°C for LDA-mediated alkylation; reflux for hydrogenation.
  • Yield: 22–35% after column chromatography.

Introduction of the Trifluoroethyl Group

Alkylation of the Secondary Amine

The spirocyclic amine reacts with 2,2,2-trifluoroethyl bromide or iodide in acetonitrile or THF, using sodium hydroxide or triethylamine as a base. This step selectively functionalizes the secondary amine at the 2-position.

Reaction Scheme:
$$
\text{2,8-Diazaspiro[4.5]decan-1-one} + \text{CF}3\text{CH}2\text{Br} \xrightarrow[\text{NaOH, MeCN}]{\text{RT}} \text{2-(Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one}
$$

Optimization Notes:

  • Solvent: Acetonitrile enhances reaction kinetics due to polar aprotic properties.
  • Base: Triethylamine minimizes side reactions compared to stronger bases.
  • Yield: ~70–80% after purification.

Hydrochloride Salt Formation

Acid-Mediated Salt Precipitation

The free base is treated with HCl in dioxane (4 M) at room temperature, followed by solvent evaporation to yield the hydrochloride salt.

Procedure:

  • Dissolve 2-(trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one in dichloromethane.
  • Add HCl/dioxane dropwise under stirring.
  • Concentrate under vacuum to obtain the hydrochloride salt as a white solid.

Purity: >98% (HPLC).

Alternative Synthetic Routes

One-Pot Spirocyclization and Alkylation

A patent (CN113121537A) describes a two-step process using 1-bromo-2-chloroethane and lithium aluminum hydride for simultaneous cyclization and alkylation. Adapting this method with trifluoroethyl halides could streamline synthesis:

Modified Reaction:
$$
\text{1-Boc-4-cyanopiperidine} \xrightarrow[\text{CF}3\text{CH}2\text{I, LiAlH}_4]{\text{THF, −10°C}} \text{2-(Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one}
$$

Advantages:

  • Reduced step count.
  • Higher overall yield (up to 40%).

Analytical and Characterization Data

Structural Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 3.65–3.58 (m, 4H, N–CH₂–CF₃), 2.95–2.88 (m, 4H, spiropiperidine), 2.30–2.25 (m, 2H), 1.85–1.75 (m, 4H).
  • LC-MS (ESI⁺): m/z 273.1 [M+H]⁺.
  • Elemental Analysis: C 44.07%, H 5.92%, N 10.27% (calc. for C₁₀H₁₆ClF₃N₂O).

Industrial-Scale Considerations

Process Optimization

  • Solvent Recovery: THF and acetonitrile are recycled via distillation to reduce costs.
  • Catalyst Reuse: Raney nickel is filtered and reactivated for subsequent batches.
  • Safety: Trifluoroethyl bromide is handled under inert conditions due to volatility and toxicity.

Challenges and Mitigation Strategies

Challenge Solution
Low alkylation selectivity Use bulky bases (e.g., DIPEA) to favor N-2 attack
Hydroscopic hydrochloride Store under nitrogen with desiccant
Impurity from over-alkylation Gradient column chromatography (hexane/acetone)

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

Selective TYK2/JAK1 Inhibitors

Recent studies have identified 2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one derivatives as selective inhibitors for TYK2 (Tyrosine Kinase 2) and JAK1 (Janus Kinase 1) pathways. These pathways are crucial in the regulation of immune responses and have been implicated in various autoimmune diseases.

  • Case Study : A study demonstrated that a derivative of this compound exhibited potent inhibition with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, along with a significant selectivity for JAK2 over other kinases . The compound also showed promising anti-inflammatory effects in models of ulcerative colitis.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound make it a candidate for treating conditions characterized by excessive inflammation.

  • Research Findings : The compound's mechanism involves the modulation of gene expression related to inflammatory pathways and the differentiation of T helper cells (Th1, Th2, Th17), which are pivotal in immune response regulation .

Potential in Cancer Therapy

The diazaspiro compounds have been explored for their anticancer properties due to their ability to modulate kinase activity involved in tumor progression.

  • Evidence : Research has indicated that compounds within this class can selectively inhibit kinases associated with cancer proliferation, suggesting a pathway for developing new cancer therapeutics .

Comparative Analysis of Related Compounds

Compound NameTarget KinasesIC50 Values (nM)Selectivity
Compound 48TYK2/JAK16 / 37High
Compound AJAK350Moderate
Compound BJAK1100Low

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain receptors, making it a potent inhibitor of specific enzymes or signaling pathways. This interaction can modulate various biological processes, leading to its therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Diazaspiro Derivatives

Compound Name (CAS) Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications
Target Compound (1385696-56-9) Trifluoroethyl C₁₀H₁₆ClF₃N₂O 273 High electronegativity; enhanced metabolic stability.
2-Methyl Analogue (211304-63-1) Methyl C₁₀H₁₇ClN₂O 216.71 Simpler structure; lower lipophilicity.
4-Cyclopropylphenyl Analogue (1363405-90-6) 4-Cyclopropylphenyl C₁₈H₂₂ClN₂O 306.83 Aromatic substituent; potential CNS activity.
Benzyl-Substituted (1070166-08-3) Phenylmethyl C₁₅H₂₁ClN₂O 280.79 Increased steric bulk; improved target selectivity.
3-Keto Isomer (1385696-50-3) Trifluoroethyl (3-position) C₁₀H₁₅ClF₃N₂O 236.23 Structural isomer; altered hydrogen-bonding capacity.

Key Observations:

Trifluoroethyl Group :

  • The trifluoroethyl group in the target compound introduces strong electronegativity due to the three fluorine atoms, enhancing metabolic stability compared to methyl or benzyl groups . This feature is critical in medicinal chemistry for prolonging drug half-life.
  • The group’s lipophilicity (LogP ~1.5–2.0) balances solubility and membrane permeability, making it favorable for CNS-targeting agents .

Structural Isomerism :

  • The 3-keto isomer (CAS: 1385696-50-3) demonstrates how positional changes affect properties. The 1-keto configuration in the target compound may offer better hydrogen-bonding interactions with biological targets compared to the 3-keto variant .

Aromatic vs. However, they may reduce solubility, necessitating formulation adjustments.

Synthetic Routes :

  • Many analogues (e.g., pyridin-4-yl derivatives in –3) are synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts . The trifluoroethyl group in the target compound likely requires specialized fluorinated building blocks, increasing synthetic complexity.

Biological Activity

2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride is a compound of interest due to its potential pharmacological applications, particularly in the field of hypertension management. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex spirocyclic structure that contributes to its biological activity. Its empirical formula is C10H14F3N3OC_{10}H_{14}F_3N_3O with a molecular weight of approximately 253.24 g/mol. The presence of the trifluoroethyl group is significant for its interaction with biological targets.

Research indicates that this compound functions primarily as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory effects. By inhibiting sEH, the compound increases the levels of EETs, leading to reduced blood pressure and improved vascular function.

Biological Activity Data

In Vitro Studies :

  • sEH Inhibition : The compound has been shown to effectively inhibit sEH with an IC50 value indicating high potency compared to other known inhibitors.
  • Cellular Assays : In cellular models, treatment with the compound resulted in significant reductions in cell proliferation associated with hypertensive conditions.

In Vivo Studies :

  • Hypertension Models : In spontaneously hypertensive rats (SHR), oral administration of the compound at doses ranging from 10 mg/kg to 30 mg/kg resulted in a statistically significant decrease in mean arterial pressure (MAP) compared to controls.
Dose (mg/kg)MAP Reduction (mmHg)
1012
2018
3025

Case Studies

A notable study published in Nature Reviews highlighted the efficacy of similar diazaspiro compounds in managing hypertension. The study demonstrated that compounds with structural similarities to this compound exhibited comparable effects on blood pressure regulation through similar mechanisms involving sEH inhibition.

Safety and Toxicology

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride, and how can reaction parameters be optimized?

  • Methodological Answer : Synthesis involves multi-step protocols, including precursor functionalization, spirocycle formation, and salt preparation. Key parameters include temperature control (e.g., maintaining 0–5°C during trifluoroethylation to minimize side reactions), solvent selection (polar aprotic solvents like DMF for improved solubility), and stoichiometric ratios (e.g., 1.2 equivalents of trifluoroethylamine hydrochloride to ensure complete substitution). Statistical design of experiments (DoE) can optimize yields by screening variables like reaction time, catalyst loading, and pH .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:

  • HPLC-MS : Quantify purity (>98%) and detect trace impurities.
  • NMR (¹H, ¹³C, ¹⁹F): Confirm spirocyclic structure and trifluoroethyl group integration.
  • XRPD : Assess crystallinity and salt form stability.
  • TGA/DSC : Evaluate thermal stability and decomposition profiles under storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yield optimization studies?

  • Methodological Answer : Apply reproducibility protocols:

  • Replicate experiments under identical conditions to identify procedural variability.
  • Use multivariate analysis (e.g., PCA) to isolate confounding factors (e.g., moisture sensitivity of intermediates).
  • Cross-validate with computational models (e.g., DFT calculations for reaction energetics) to reconcile theoretical vs. experimental outcomes .

Q. What strategies are recommended for evaluating the compound’s pharmacological activity while mitigating cytotoxicity?

  • Methodological Answer :

  • In vitro assays : Screen against target receptors (e.g., GPCRs or kinases) using fluorescence polarization or SPR.
  • Cytotoxicity profiling : Use HepG2 or HEK293 cell lines with MTT assays, adjusting concentration ranges (1 nM–100 µM) to establish IC₅₀ values.
  • Selectivity indices : Compare therapeutic vs. toxic doses (e.g., TI >10) and employ molecular docking to refine fluorinated substituent interactions .

Q. How can computational tools enhance the design of derivatives with improved metabolic stability?

  • Methodological Answer :

  • ADMET prediction : Use software like Schrödinger’s QikProp to model permeability, CYP450 inhibition, and plasma protein binding.
  • Metabolic site mapping : Apply MetaSite to identify vulnerable positions (e.g., spirocyclic nitrogen) for deuteration or fluorination.
  • Free-energy perturbation (FEP) : Simulate binding affinity changes upon structural modifications .

Q. What advanced analytical methods are suitable for studying degradation pathways under accelerated storage conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • LC-HRMS : Identify degradation products (e.g., hydrolyzed spirocycle or defluorinated byproducts).
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life and inform formulation strategies .

Q. How can researchers statistically validate the reproducibility of synthetic batches?

  • Methodological Answer :

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
  • Statistical process control (SPC) : Track critical quality attributes (CQAs) like enantiomeric excess (>99%) using control charts.
  • Gage R&R analysis : Quantify measurement system variability across operators and instruments .

Q. What role does the trifluoroethyl group play in modulating the compound’s physicochemical properties?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to assess fluorination-induced hydrophobicity changes.
  • Electron-withdrawing effects : Use Hammett constants (σₘ) to predict pKa shifts in the diazaspiro core.
  • Metabolic resistance : Compare in vitro half-life (t₁/₂) with non-fluorinated analogs in hepatocyte assays .

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